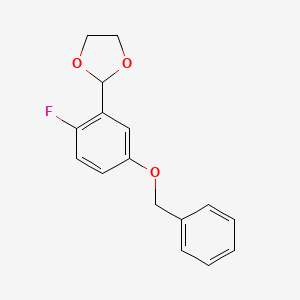
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy and fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base to form 5-(benzyloxy)-2-fluorophenol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and efficiency .
化学反应分析
Types of Reactions
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The fluorophenyl group can be reduced to form a phenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives
科学研究应用
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism of action of 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)-1,3-dioxolane: Similar structure but with a hydroxyl group instead of fluorine.
2-(5-(Benzyloxy)-2-hydroxyphenyl)-1,3-dioxolane: Contains a hydroxy group instead of fluorine.
2-(5-(Benzyloxy)-2-chlorophenyl)-1,3-dioxolane: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also influence the compound’s biological activity, potentially enhancing its efficacy in therapeutic applications .
属性
分子式 |
C16H15FO3 |
|---|---|
分子量 |
274.29 g/mol |
IUPAC 名称 |
2-(2-fluoro-5-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H15FO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
InChI 键 |
WHVQTEAMHNHCAH-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


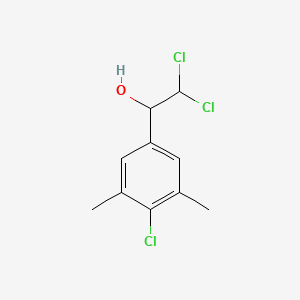
![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14772934.png)


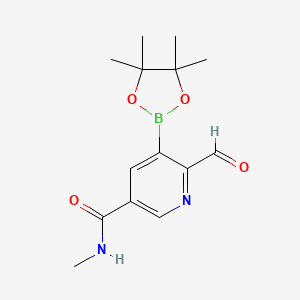
![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)
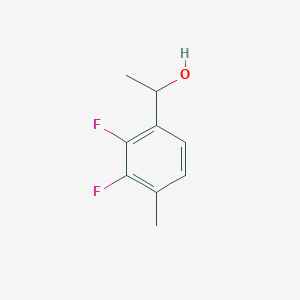
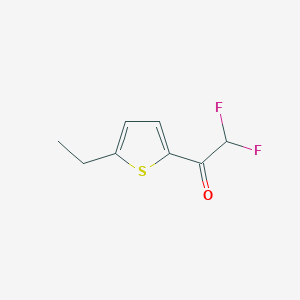
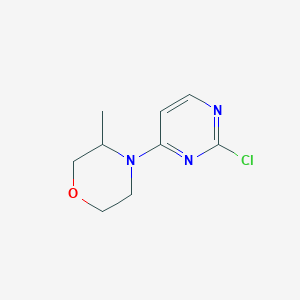
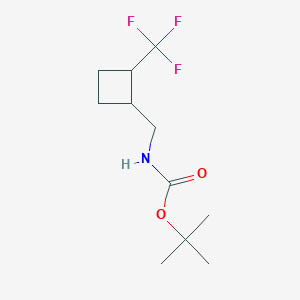
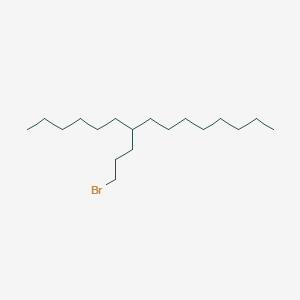
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)
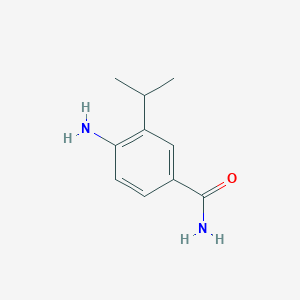
![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)
